molecular formula C14H26O2 B12451078 (E)-2-hexen-1-yl octanoate

(E)-2-hexen-1-yl octanoate

Cat. No.: B12451078
M. Wt: 226.35 g/mol
InChI Key: IRUGSDVUJNNIMW-UHFFFAOYSA-N
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Description

Significance of Aliphatic Esters in Natural Products Chemistry and Chemical Ecology

Aliphatic esters are a crucial class of organic compounds, widely recognized for their diverse roles in both nature and industry. solubilityofthings.comwikipedia.org In natural products chemistry, they are fundamental components of essential oils and are largely responsible for the characteristic flavors and fragrances of many fruits and flowers. wikipedia.orgfiveable.me Their pleasant, often fruity, aromas have led to their extensive use in the flavor and fragrance industries. wikipedia.org

Beyond their sensory attributes, aliphatic esters are vital signaling molecules in chemical ecology. dfg.de They function as semiochemicals, which are chemicals used for communication between organisms. For instance, many insects use esters as pheromones to signal for mating, aggregation, or to raise an alarm. wikipedia.orgfiveable.me In the plant kingdom, esters are components of waxes that provide protective coatings and can be released as volatile organic compounds to attract pollinators or as a defense mechanism against herbivores. fiveable.me Research into these compounds helps to unravel the complex chemical communication that governs ecosystems. researchgate.netbohrium.commdpi.com

Overview of (E)-2-Hexen-1-yl Octanoate's Research Landscape and Context

Its identification and quantification in natural products are typically performed using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net This analytical approach allows researchers to isolate and identify minute quantities of volatile compounds from complex mixtures, providing insight into the chemical basis of natural aromas.

Below is a table summarizing the key chemical and physical properties of (E)-2-hexen-1-yl octanoate (B1194180).

PropertyValue
IUPAC Name [(E)-hex-2-enyl] octanoate nih.gov
Molecular Formula C14H26O2 nih.gov
Molecular Weight 226.35 g/mol nih.gov
Appearance Colorless liquid nih.gov
Odor Pear aroma nih.gov
Boiling Point 292.3°C at 760 mmHg chemsrc.com
Density 0.881 g/cm³ chemsrc.com
Solubility Practically insoluble in water nih.gov

Current Challenges and Future Directions in Ester-Focused Research

The synthesis and application of esters, including this compound, face several ongoing challenges that are paving the way for future research directions.

Current Challenges:

Green Synthesis: Traditional esterification methods, such as the Fischer esterification, often require harsh acid catalysts and high temperatures, which are not environmentally friendly. researchgate.net A significant challenge is the development of sustainable and efficient synthesis protocols that minimize waste and energy consumption. nih.gov

Catalyst Efficiency: While enzymatic catalysis using lipases offers a greener alternative, challenges remain in catalyst stability, reusability, and the cost-effectiveness of these biocatalysts. medcraveonline.com

Stereoselectivity: Achieving high stereoselectivity, for instance, producing the (E)-isomer of a compound like 2-hexenyl octanoate without contamination from the (Z)-isomer, can be a synthetic hurdle.

Isolation from Natural Sources: Isolating pure esters from natural products is often difficult due to their low concentrations and the complexity of the biological matrix. medcraveonline.com

Future Directions:

Advanced Catalysis: Research is increasingly focused on novel catalytic systems, including photocatalysis and the use of immobilized enzymes, to improve reaction efficiency and product yield under mild conditions. nih.govresearchgate.netnih.gov The use of biocatalysts is a key area of "Green Chemistry". nih.gov

Solvent-Free Reactions: To align with green chemistry principles, there is a growing trend toward performing ester synthesis in solvent-free media or using environmentally benign solvents like supercritical CO2. nih.gov

Metabolic Engineering: A forward-looking approach involves the metabolic engineering of microorganisms to produce specific esters. This could provide a sustainable and scalable production platform for high-value compounds.

Enhanced Analytical Techniques: The development of more sensitive and high-throughput analytical methods is crucial for detecting and characterizing esters in complex biological and environmental samples, deepening our understanding of their roles in chemical ecology. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

hex-2-enyl octanoate

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h8,11H,3-7,9-10,12-13H2,1-2H3

InChI Key

IRUGSDVUJNNIMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC=CCCC

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for E 2 Hexen 1 Yl Octanoate

Laboratory Synthesis Methods

Esterification Reactions of (E)-2-Hexenol with Octanoic Acid

The primary method for synthesizing (E)-2-hexen-1-yl octanoate (B1194180) is through the direct esterification of (E)-2-hexenol with octanoic acid. This reaction, known as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol, typically in the presence of an acid catalyst, to form an ester and water researchgate.netresearchgate.netmasterorganicchemistry.com. The reaction is an equilibrium, and strategies are often employed to drive it towards the product side masterorganicchemistry.com.

Acid Catalysis: Conventional synthesis of esters relies on acid catalysts to accelerate the reaction between a carboxylic acid and an alcohol researchgate.netresearchgate.net. Strong mineral acids such as sulfuric acid and sulfonic resins like Amberlyst 35 are commonly used as homogeneous and heterogeneous catalysts, respectively researchgate.net. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol masterorganicchemistry.com. While effective, chemical catalysis can be less eco-friendly and may lead to side reactions, impacting the purity of the final product nih.gov.

Biocatalysis: An increasingly popular and sustainable alternative to chemical catalysis is the use of enzymes, particularly lipases nih.govbegellhouse.com. Biocatalysis offers several advantages, including high specificity, which reduces side reactions, and mild operating conditions, which lowers energy consumption nih.gov. The use of immobilized lipases is particularly advantageous as they can be easily recovered and reused, simplifying purification and reducing waste researchgate.netbegellhouse.com. Lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym 435), are widely used for the synthesis of flavor esters researchgate.net. These enzymatic methods are considered "natural," which is a desirable attribute in the food and fragrance industries .

Table 1: Comparison of Catalytic Approaches for Ester Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric acid researchgate.netHigh reaction ratesDifficult to separate from product, corrosive
Heterogeneous Acid Amberlyst 35, Montmorillonite clay researchgate.netEasily separable, reusablePotentially lower activity than homogeneous
Biocatalyst (Lipase) Immobilized Candida antarctica lipase researchgate.netHigh selectivity, mild conditions, "natural" product nih.govHigher cost, potential for enzyme inhibition

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of (E)-2-hexen-1-yl octanoate synthesis. Key parameters that are often manipulated include temperature, substrate molar ratio, enzyme amount, and water content nih.govresearchgate.net.

Response surface methodology (RSM) is a common statistical technique used to evaluate the effects of multiple variables on the reaction outcome and to identify the optimal conditions nih.govresearchgate.net. For instance, in the lipase-catalyzed synthesis of other flavor esters, studies have shown that temperature and substrate molar ratio are often the most significant parameters affecting the molar conversion nih.gov. The removal of water, a byproduct of the esterification reaction, is also a critical factor, as its presence can shift the equilibrium back towards the reactants. This can be achieved by using a Dean-Stark apparatus in acid-catalyzed reactions or by applying a vacuum in enzymatic syntheses researchgate.net. In solvent-free systems, one of the reactants, typically the alcohol, can be used in excess to act as the solvent, which is a greener approach that avoids the use of potentially toxic organic solvents nih.gov.

Table 2: Optimized Conditions for Lipase-Catalyzed Flavor Ester Synthesis (Illustrative Examples)

Ester ProductKey Optimized ParametersAchieved Yield/ConversionReference
Hexyl Acetate (B1210297)Temp: 52.6°C, Substrate Ratio: 2.7:1, Time: 7.7 h86.6% molar conversion nih.gov
Cetyl OctanoateTemp: 63.7°C, Pressure: 10.22 MPa, Enzyme: 11.2%99.5% yield researchgate.net
(Z)-3-Hexen-1-yl AcetateTemp: 70°C, Acid Conc.: 60 mM, Catalyst: 30 g/L98% yield researchgate.net

Stereoselective Synthetic Routes to the (E)-Configuration

Achieving the correct stereochemistry of the double bond is essential for the characteristic aroma of this compound. Stereoselective synthesis aims to produce the desired (E)-isomer with high selectivity. One approach involves the triethylamine-catalyzed 1,3-hydrogen migration of unconjugated enol phosphates, which can produce β-phosphoroxylated α,β-unsaturated esters with greater than 99% (E)-stereoselectivity nih.gov. These intermediates can then be further transformed into the target (E)-α,β-unsaturated esters nih.gov. Another strategy is the organo-catalyzed self-coupling of alkyl propiolates in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), which yields (E)-hex-2-en-4-yne dioates quantitatively and with defined stereochemistry afinitica.com. Subsequent selective hydrogenation can lead to the desired (E)-alkene structure afinitica.com.

Novel and Sustainable Synthetic Methodologies

The development of green and sustainable methods for ester synthesis is a major focus of current research researchgate.net. This includes the use of solvent-free reaction conditions, where the reactants themselves serve as the medium, thereby eliminating the need for organic solvents nih.gov. Biocatalysis, as discussed earlier, is a cornerstone of sustainable synthesis due to its high efficiency and environmentally benign nature nih.govresearchgate.net. The use of immobilized enzymes that can be recycled multiple times further enhances the sustainability of the process researchgate.netbegellhouse.com. Additionally, research into novel catalytic systems, such as using ultrasound (acoustic cavitation) to assist lipase-catalyzed reactions, has shown the potential to significantly reduce reaction times and increase yields researchgate.net.

Chemical Transformations and Analog Synthesis

The (E)-2-hexenyl moiety and the octanoate chain of the target molecule can be subjects of chemical transformations to synthesize analogs with potentially different aroma profiles. For instance, the double bond in the hexenyl group can undergo various reactions typical of alkenes, such as addition or oxidation, to create new derivatives. Similarly, the octanoate ester can be transformed through reactions like transesterification. In this process, an ester reacts with an alcohol in the presence of a catalyst (acid, base, or enzyme) to exchange the original alcohol group for a new one, leading to the formation of a different ester nih.gov.

Furthermore, whole-cell biocatalytic systems can be engineered to perform multiple transformations in a single pot. For example, combining ester biosynthesis with ω-oxidation in Escherichia coli has been used to produce mono-ethyl and di-ethyl dicarboxylic acids from fatty acids nih.gov. This demonstrates the potential for creating novel ester derivatives through integrated biosynthetic pathways nih.gov.

Modifications of the Unsaturated Hexenyl Moiety

The reactivity of the carbon-carbon double bond in the hexenyl portion of this compound allows for a variety of chemical transformations. These modifications can alter the compound's physical, chemical, and biological properties.

Epoxidation: The double bond can be converted to an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product. For this compound, this would result in the formation of a trans-epoxide. The reaction rate for α,β-unsaturated esters can be slower compared to electron-rich olefins, but the use of effective reagents like m-CPBA can lead to good yields sciforum.net.

Dihydroxylation: The double bond can be hydroxylated to form a diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation wikipedia.org. This reaction proceeds through a cyclic osmate ester intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond wikipedia.orglibretexts.org. Sharpless asymmetric dihydroxylation, using a chiral ligand, can be employed to produce enantiomerically enriched diols nih.gov.

Catalytic Hydrogenation: The double bond of the hexenyl moiety can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or nickel, and hydrogen gas. The reaction conditions, including pressure and temperature, can be optimized to achieve complete saturation of the double bond, yielding hexyl octanoate. Studies on the hydrogenation of structurally similar unsaturated aldehydes, such as 2-ethyl-2-hexenal, have shown that nickel-based catalysts are effective for the reduction of the carbon-carbon double bond researchgate.netscielo.brresearchgate.net.

Interactive Data Table: Hypothetical Modifications of the Unsaturated Hexenyl Moiety

Modification ReactionReagents and ConditionsProductExpected Observations
Epoxidationm-CPBA, CH₂Cl₂(E)-2,3-epoxyhexyl octanoateDisappearance of the C=C bond signal in NMR; appearance of epoxide proton signals.
Syn-dihydroxylationOsO₄ (catalytic), NMO, acetone/water(2R,3S)-2,3-dihydroxyhexyl octanoateFormation of a diol, confirmed by mass spectrometry and NMR spectroscopy.
Catalytic HydrogenationH₂, Pd/C, ethanolHexyl octanoateComplete saturation of the double bond, confirmed by the disappearance of alkene protons in ¹H NMR.

Variations of the Octanoate Chain and Ester Linkage

Modifications to the octanoate chain and the ester linkage itself can produce a range of analogs with varying chain lengths and functionalities.

Synthesis of Analogs with Different Acyl Chains: A straightforward method to vary the octanoate chain is to synthesize the ester using different carboxylic acids or their more reactive derivatives. (E)-2-hexen-1-ol can be reacted with a variety of acyl chlorides or carboxylic anhydrides to produce the corresponding esters. For instance, reacting (E)-2-hexen-1-ol with hexanoyl chloride would yield (E)-2-hexen-1-yl hexanoate, while reaction with decanoyl chloride would produce (E)-2-hexen-1-yl decanoate. This approach allows for the introduction of acyl chains of different lengths and with various functional groups. The synthesis of octanoyl chloride itself is typically achieved by treating octanoic acid with a chlorinating agent like thionyl chloride .

Transesterification: this compound can undergo transesterification in the presence of an acid or base catalyst and a different alcohol. This process exchanges the (E)-2-hexen-1-yl group with the new alcohol's alkyl group. For example, reacting this compound with methanol in the presence of a catalyst would yield methyl octanoate and (E)-2-hexen-1-ol. This method is particularly useful for producing esters of more complex or valuable alcohols nih.govacs.orgsemanticscholar.orgwikipedia.org. Both chemical and enzymatic methods, using lipases, can be employed for transesterification nih.govacs.orgsemanticscholar.org.

Interactive Data Table: Synthesis of (E)-2-Hexen-1-yl Ester Analogs

Acyl ChlorideAlcoholProductSynthesis Method
Butanoyl chloride(E)-2-hexen-1-ol(E)-2-hexen-1-yl butanoateAcylation with acyl chloride
Hexanoyl chloride(E)-2-hexen-1-ol(E)-2-hexen-1-yl hexanoateAcylation with acyl chloride
Decanoyl chloride(E)-2-hexen-1-ol(E)-2-hexen-1-yl decanoateAcylation with acyl chloride
Octanoyl chlorideEthanolEthyl octanoateTransesterification

Preparation of Deuterium-Labeled Analogues for Metabolic Studies

Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems nih.govnih.govmeduniwien.ac.at. The preparation of deuterium-labeled this compound can be achieved by incorporating deuterium into either the hexenyl or the octanoyl moiety.

Labeling of the Hexenyl Moiety: Deuterium can be introduced into the (E)-2-hexen-1-ol precursor. For instance, a two-step deuteration procedure involving the selective reduction of a deuterated precursor can be employed to synthesize (E)-2-hexen-1-ol-d₂, with deuterium atoms at specific positions vulcanchem.com. The synthesis of various deuterium-labeled alkenes has been reported, providing pathways to deuterated hexenol precursors semanticscholar.org. This labeled alcohol can then be esterified with octanoic acid or its derivative to yield the final labeled ester.

Labeling of the Octanoate Moiety: The octanoate portion can be labeled by using deuterated octanoic acid or its derivatives in the esterification reaction. Deuterated octanoic acid can be synthesized through various methods, including H-D exchange reactions catalyzed by transition metals like palladium nih.gov. For example, reductive deuteration of acyl chlorides using samarium(II) iodide and deuterium oxide (D₂O) is an effective method for preparing α,α-dideuterio alcohols, and similar principles can be applied to generate deuterated carboxylic acids mdpi.com. Once the deuterated octanoic acid or octanoyl chloride is prepared, it can be reacted with (E)-2-hexen-1-ol to form the deuterium-labeled ester.

The use of these labeled analogs in metabolic studies allows for the tracking of the molecule and its metabolites through various biochemical pathways, providing insights into its absorption, distribution, metabolism, and excretion nih.govahajournals.orgresearchgate.net.

Interactive Data Table: Strategies for Deuterium Labeling of this compound

Labeled PrecursorLabeling MethodFinal Labeled Product
(E)-2-hexen-1-ol-d₂Selective reduction of a deuterated alkyne(E)-2-hexen-1-yl-d₂ octanoate
Octanoic acid-d₁₅H-D exchange using a metal catalyst and D₂OThis compound-d₁₅
Octanoyl-d₂ chlorideReductive deuteration of the corresponding acid followed by chlorinationThis compound-d₂

Advanced Analytical Methodologies for Research on E 2 Hexen 1 Yl Octanoate

Chromatographic Techniques for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the preeminent analytical technique for the analysis of volatile and semi-volatile compounds such as (E)-2-hexen-1-yl octanoate (B1194180). The high efficiency of capillary GC columns allows for the separation of this ester from other structurally similar compounds present in a sample. The mass spectrometer provides highly specific and sensitive detection, enabling positive identification and quantification even at trace levels. gcms.cz The use of GC-MS is essential when analyzing complex matrices where co-elution of multiple compounds can obscure results from less specific detectors. gcms.cz

For the analysis of volatile compounds like (E)-2-hexen-1-yl octanoate from solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. nih.gov In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. embrapa.br The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.

The choice of fiber coating is critical for efficient extraction. For a medium-polarity ester like this compound, a fiber with a combination of polarity and porosity, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is often effective. nih.gov Key experimental parameters that must be optimized for quantitative analysis include extraction temperature, extraction time, and sample volume. embrapa.brnih.gov This technique is highly sensitive, capable of detecting analytes at the parts-per-billion (ppb) level or lower. gcms.cz

Unambiguous identification of this compound via GC-MS relies on a two-pronged approach. First, the mass spectrum of the unknown compound is compared against established spectral libraries, such as the NIST Mass Spectral Library. embrapa.br The fragmentation pattern of an ester is highly characteristic and provides significant structural information.

Second, the Linear Retention Index (LRI) or Kovats Retention Index (RI) of the analyte is calculated and compared to values in databases. researchgate.net The retention index converts the retention time of a compound into a system-independent value by normalizing it against the retention times of a series of n-alkanes. This method provides a much higher degree of confidence in compound identification than relying on retention time alone. oeno-one.eu While a specific retention index for this compound is not broadly published, data for structurally related compounds on various GC columns illustrate the principle.

CompoundRetention IndexColumn TypeReference
(E)-2-Hexenyl hexanoate1370CP-Sil-5CB (non-polar) pherobase.com
(E)-2-Hexen-1-ol850HP-1 (non-polar) pherobase.com
Ethyl octanoate1430DB-WAX (polar) oeno-one.eu
(E)-2-Hexen-1-yl acetate (B1210297)1271DB-WAX (polar) oeno-one.eu

High-Performance Liquid Chromatography (HPLC) for Preparative and Quantitative Analysis

While GC-MS is the preferred method for analyzing volatile esters, High-Performance Liquid Chromatography (HPLC) can be employed for specific applications. HPLC is particularly useful for the preparative-scale purification of this compound or for its quantification in matrices that are not amenable to GC analysis.

A reversed-phase (RP) HPLC method is typically suitable for this compound. sielc.com A C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide adequate separation. sielc.com Because this compound lacks a strong chromophore, detection can be challenging. A UV detector set to a low wavelength (around 210 nm) may be used, although sensitivity will be limited. More universal detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are viable alternatives. For highly sensitive and selective analysis, coupling the HPLC system to a mass spectrometer (LC-MS) is the optimal approach.

Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques are essential for the de novo structural elucidation of this compound and for confirming its identity. Each method provides unique information about the molecule's atomic composition and bonding arrangement.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides a molecular fingerprint. The molecular ion peak (M+) confirms the compound's molecular weight (226.36 g/mol ). chemspider.com Characteristic fragment ions for this ester would include those resulting from the loss of the alkoxy group ([M-OR]+), cleavage alpha to the carbonyl group, and a prominent peak corresponding to the protonated carboxylic acid (octanoic acid) from a McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of this compound.

¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum would show characteristic signals for the vinylic protons of the C=C double bond, a doublet for the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-), and overlapping multiplets for the alkyl chain protons.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the two sp² carbons of the double bond, and the sp³ carbons of the alkyl chains.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the exact bonding arrangement of the hexenyl and octanoate moieties.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
Position (Structure-based)¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
Ester C=O-~173
-O-CH₂-~4.5 (d)~65
-CH=CH- (alkene)~5.5 - 5.8 (m)~125, ~135
α-CH₂ (to C=O)~2.3 (t)~34
Alkyl Chain CH₂~1.2 - 2.1 (m)~22-32
Terminal CH₃~0.9 (t)~14

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch.

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (alkane)Stretching2850 - 3000
C=O (ester)Stretching1735 - 1750
C-O (ester)Stretching1150 - 1250
C=C (alkene)Stretching~1670
=C-H (trans alkene)Bending (out-of-plane)~965

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound contains two chromophores: the isolated carbon-carbon double bond and the carbonyl group. Neither absorbs strongly in the near-UV or visible range. A weak n→π* transition for the carbonyl group would be expected at approximately 210-220 nm, making UV-Vis spectroscopy of limited utility for routine analysis of this compound. researchgate.net

Biological Roles and Ecological Significance of E 2 Hexen 1 Yl Octanoate

Function as a Semiochemical in Interspecific and Intraspecific Interactions

(E)-2-Hexen-1-yl octanoate (B1194180), a volatile organic compound (VOC), plays a significant role in the chemical communication between organisms. As a semiochemical, it mediates both interspecific (between different species) and intraspecific (within the same species) interactions. These chemical signals are crucial for survival and reproduction in various ecosystems. The function of (E)-2-hexen-1-yl octanoate and structurally similar compounds is particularly evident in the complex relationships between insects and plants.

In the realm of insect communication, volatile compounds are essential for conveying information about mating, food sources, and danger. While direct evidence for this compound as a specific pheromone or kairomone is still emerging, the roles of structurally related C6 esters, such as hexenyl acetates and butyrates, are well-documented. These compounds often function as components of pheromone blends, which are chemical signals that trigger a social response in members of the same species. For instance, (E)-2-hexenyl acetate (B1210297) is a component of the alarm pheromone of the bean aphid, Aphis fabae.

Kairomones are semiochemicals that are emitted by one species and benefit a receiving species. For example, predators or parasitoids can use the pheromones of their prey as kairomones to locate them. While specific instances involving this compound are not extensively documented, it is plausible that this compound could serve as a kairomone for natural enemies of herbivorous insects that produce it.

The behavioral responses of insects to semiochemicals are diverse and context-dependent. Structurally similar compounds to this compound have been shown to elicit a range of behaviors including attraction, deterrence, and aggregation.

For example, a study on the defensive roles of volatiles in Heteroptera found that a blend of compounds including (E)-2-hexenal and (E)-2-octenyl acetate caused praying mantids to move away from the source, indicating a deterrent effect. researchgate.net In contrast, other studies have shown that certain hexenyl esters can be attractive to insects. The specific behavioral response to this compound would likely depend on the insect species, its physiological state, and the presence of other volatile cues.

Table 1: Examples of Behavioral Responses of Insects to Compounds Structurally Related to this compound

CompoundInsect SpeciesBehavioral ResponseReference
(E)-2-hexenalChinese praying mantid (Tenodera aridifolia sinensis)Deterrence researchgate.net
(E)-2-octenyl acetateChinese praying mantid (Tenodera aridifolia sinensis)Deterrence researchgate.net
(E)-2-hexenyl acetateBean aphid (Aphis fabae)Alarm signalingN/A

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. This method provides insight into which chemicals an insect can detect. Studies have shown that a variety of C6 compounds, often referred to as green leaf volatiles (GLVs), elicit strong EAG responses in many insect species.

Table 2: Examples of Insect Electrophysiological (EAG) Responses to C6 Volatiles

CompoundInsect SpeciesEAG ResponseReference
(E)-2-hexenalAsian longhorned beetle (Anoplophora glabripennis)Positive nih.gov
Hexyl acetateAsian longhorned beetle (Anoplophora glabripennis)Positive nih.gov
(Z)-3-hexenolAsian longhorned beetle (Anoplophora glabripennis)Positive nih.gov

Plants are not passive victims of herbivory. When attacked by insects, they release a blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). These HIPVs can serve multiple defensive functions, including attracting the natural enemies of the herbivores (indirect defense) and deterring further herbivory (direct defense). nih.govuu.nl

The class of compounds to which this compound belongs, the C6 volatiles or green leaf volatiles (GLVs), are among the first and most common HIPVs released upon plant damage. frontiersin.org These compounds are synthesized through the lipoxygenase (LOX) pathway. frontiersin.org While the specific induction of this compound as a HIPV has not been extensively documented in all plant species, its formation from the precursor (E)-2-hexen-1-ol, a known GLV, is a strong indicator of its likely role in plant-insect interactions following herbivory.

The biological activity of a single volatile compound is often modulated by its presence in a complex blend of other VOCs. The ratio and composition of these blends are crucial for conveying specific information in ecological interactions. For example, the attractiveness of a HIPV blend to a parasitoid wasp can be highly dependent on the presence and relative abundance of multiple compounds.

Research on maize plants has shown that the green leaf volatile (Z)-3-hexenyl acetate can prime the plant's defense response, leading to an enhanced release of other defensive volatiles upon subsequent herbivore attack. nih.gov It is likely that this compound also functions as part of such intricate volatile blends. The synergistic or antagonistic effects of this compound in combination with other VOCs would determine the ultimate behavioral response of receiving organisms, be it an herbivorous insect or its natural enemy.

Role in Insect Communication (e.g., pheromone components, kairomones)[4],[6],[12],

Role in Plant Physiology and Defense Mechanisms

Beyond their role in mediating interactions with insects, there is growing evidence that HIPVs, including C6 volatiles, play a role in within-plant signaling and the priming of defense responses in undamaged parts of the same plant or in neighboring plants. frontiersin.org

Potential Activity in Microbial Interactions (e.g., quorum sensing, antimicrobial effects)

There is currently a lack of specific studies investigating the direct effects of this compound on microbial processes like quorum sensing or its potential as an antimicrobial agent. Quorum sensing is a system of cell-to-cell communication in bacteria, which regulates a variety of physiological processes, including virulence and biofilm formation. frontiersin.org The inhibition of quorum sensing is a target for the development of new antimicrobial therapies. nih.govnih.gov

Plant-derived volatile compounds have been identified as potential inhibitors of quorum sensing. nih.govresearchgate.net For instance, certain essential oils and their constituents can interfere with bacterial communication, leading to a reduction in virulence factor production in pathogens like Pseudomonas aeruginosa and Chromobacterium violaceum. nih.gov However, research has not yet specifically implicated this compound in these activities.

In terms of direct antimicrobial effects, various plant essential oils and their volatile constituents have demonstrated broad-spectrum activity against a range of bacteria and fungi. elsevierpure.commdpi-res.comnih.govnih.gov The antimicrobial efficacy of esters can be influenced by factors such as the length of their alkyl chains. mdpi.com Green leaf volatiles, particularly C6 aldehydes like (E)-2-hexenal, have shown notable antimicrobial properties, which are attributed to their chemical reactivity. mdpi.com While this compound is a C14 ester containing a hexenyl moiety, its specific antimicrobial spectrum and potency have not been detailed in the available literature.

Contribution to Ecosystem Dynamics and Trophic Interactions

The specific contributions of this compound to ecosystem dynamics and trophic interactions have not been a focus of published research. However, its structural characteristics as a green leaf volatile (GLV) ester suggest it may play a role in plant defense and communication. GLVs are released by plants in response to mechanical damage or herbivory and are crucial mediators of tritrophic interactions—the relationships between plants, herbivores, and the natural enemies of herbivores (predators and parasitoids). nih.govmdpi.comentomologyjournals.com

Herbivore-induced plant volatiles (HIPVs), which include GLVs like (E)-2-hexenal and various hexenyl esters, can act as chemical cues that attract predators and parasitoids to the site of herbivore damage, thus serving as an indirect defense mechanism for the plant. nih.govmdpi.comicipe.org For example, esters such as (Z)-3-hexenyl acetate and (Z)-3-hexenyl propanoate have been shown to be involved in repelling pests and attracting their natural enemies. nih.govgoogle.com These compounds can signal the presence of prey to beneficial insects, thereby influencing the distribution and behavior of organisms across different trophic levels. entomologyjournals.comafonet.org

Mechanistic Studies and Structure Activity Relationship Sar Investigations

Elucidation of Molecular Mechanisms Underlying Biological Responses

The primary biological response to (E)-2-hexen-1-yl octanoate (B1194180) is the perception of its aroma, a process mediated by the olfactory system. The molecular mechanism underlying this response involves the interaction of the volatile ester with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. wikipedia.orgstackexchange.com These receptors are G protein-coupled receptors (GPCRs), and their activation initiates a signal transduction cascade. wikipedia.orgnih.gov

Upon binding of an odorant molecule like (E)-2-hexen-1-yl octanoate, the OR undergoes a conformational change. This change activates an associated G protein (Gαolf), which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP). wikipedia.org The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuronal membrane. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent. nih.gov

It is important to note that a single odorant molecule can interact with multiple ORs, and a single OR can recognize multiple odorants. wikipedia.orgstackexchange.com This combinatorial recognition is the basis for the vast range of discernible smells. The specific odor profile of this compound is therefore determined by the unique pattern of ORs it activates and the relative strength of these interactions.

Structure-Activity Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For fragrance molecules like this compound, these studies explore how modifications to the molecular structure affect odor quality and intensity.

The alkyl chains of both the alcohol and acid moieties of an ester play a significant role in determining its olfactory properties. nih.govresearchgate.net Studies on homologous series of aliphatic compounds, including esters, have shown that both the functional group and the molecular size, dictated by the alkyl chain length, influence the odor detection threshold (ODT). nih.govresearchgate.net

Generally, as the carbon chain length increases, the volatility of the ester decreases, which can affect its ability to reach the olfactory receptors in the gas phase. scentjourner.com However, for many aliphatic compounds, an increase in chain length up to a certain point can lead to a decrease in the ODT (i.e., an increase in potency). nih.govresearchgate.net This suggests an optimal chain length for interaction with specific olfactory receptors. The table below illustrates the general trend of how odor characteristics can change with the size of the ester.

Ester TypeGeneral Odor DescriptionChain Length
Short-chain estersFruity, sweetShort
Medium-chain estersFruity, waxy, slightly fattyMedium
Long-chain estersWaxy, fatty, often odorlessLong

The presence of unsaturation in the alkyl chain, as seen in the hexenyl portion of this compound, is also a critical determinant of its odor profile. The double bond introduces rigidity to the molecule and can influence its binding to olfactory receptors. The "green" and "fruity" notes often associated with C6 unsaturated compounds are a direct result of this structural feature.

The position of the ester linkage along the alkyl chain can significantly alter the shape of the molecule and, consequently, its interaction with olfactory receptors. This can lead to dramatic changes in odor perception. Studies on closely related ester compounds have shown that positional isomers can exhibit distinct scent profiles. nih.gov

Furthermore, the stereochemistry of the molecule is of paramount importance. The "(E)" designation in this compound refers to the trans configuration of the double bond. It is well-established in fragrance chemistry that different stereoisomers, such as enantiomers or diastereomers, can have vastly different odors or odor intensities. libretexts.org This is because olfactory receptors are chiral environments, and the specific three-dimensional arrangement of atoms in an odorant molecule determines how well it fits into the binding pocket of a receptor. libretexts.org For example, the two enantiomers of carvone (B1668592) are perceived as spearmint and caraway, highlighting the stereo-specificity of olfactory perception. libretexts.org Therefore, the (E)-configuration of the double bond in this compound is crucial for its specific odor profile.

Computational Chemistry and Molecular Modeling Approaches

In the absence of experimentally determined structures of olfactory receptors, computational methods have become invaluable tools for investigating ligand-receptor interactions and understanding the structural basis of olfaction.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. chemrxiv.orgresearchgate.net In the context of this compound, docking simulations could be used to model its interaction with various human olfactory receptors. These simulations would involve generating a 3D model of the target OR, often through homology modeling using the structure of a related GPCR, and then computationally placing the this compound molecule into the predicted binding site. chemrxiv.org

The results of such simulations can provide insights into:

The likely binding pose of the molecule within the receptor.

The key amino acid residues involved in the interaction.

The types of intermolecular forces (e.g., van der Waals, hydrogen bonding) that stabilize the ligand-receptor complex. wikipedia.org

By comparing the docking scores and binding modes of a series of analogues, researchers can build predictive models for the odor activity of novel compounds. chemrxiv.org

The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when interacting with its receptor. Conformational analysis is a computational method used to identify the stable, low-energy three-dimensional arrangements of a molecule. mdpi.com By understanding the preferred conformations of this compound, researchers can gain insights into the shape that is recognized by olfactory receptors.

Quantum chemical calculations can provide further details about the electronic properties of the molecule, such as its electrostatic potential and molecular orbitals. nih.govresearchgate.net These properties are crucial for understanding the non-covalent interactions that govern the binding of the odorant to its receptor. wikipedia.org For instance, the distribution of partial charges on the atoms of the ester group can influence its interaction with polar amino acid residues in the binding pocket of an OR. Such calculations are increasingly being used to develop quantitative structure-odor relationships. nih.gov

Predictive Models for Biological Activity

In the absence of extensive empirical data on the biological activities of this compound, predictive models, including Quantitative Structure-Activity Relationship (QSAR) and other computational approaches, serve as valuable tools for estimating its potential biological effects. These models leverage the chemical structure of a compound to forecast its behavior, thereby guiding further research and flagging potential areas of interest.

QSAR models are prominent in the prediction of the biological activity of flavor and fragrance molecules. nih.gov These models establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. For esters like this compound, key structural descriptors used in QSAR models would include:

Molecular Weight: Influences absorption, distribution, and metabolism.

Lipophilicity (LogP): A critical parameter for membrane permeability and interaction with biological targets. The predicted LogP for this compound is approximately 5.56-5.77, indicating high lipophilicity.

Molecular Shape and Size: Determines how the molecule fits into biological receptors.

Electronic Properties: The distribution of charges within the molecule can affect its interaction with biological macromolecules.

Machine learning algorithms, such as Random Forest and Support Vector Machines, are increasingly used to develop sophisticated predictive models for flavor profiles and potential biological activities. nih.gov These models are trained on large datasets of compounds with known properties. For this compound, such models could predict its flavor profile, potential off-flavors, and interactions with taste and olfactory receptors. nih.gov

The biological activity of esters is significantly influenced by their susceptibility to hydrolysis, which breaks the ester bond to yield the constituent alcohol and carboxylic acid. researchgate.net In the case of this compound, this would result in the formation of (E)-2-hexen-1-ol and octanoic acid. Predictive models can estimate the rate of hydrolysis based on the steric and electronic properties of the ester. The presence of the double bond in the hexenyl moiety may influence the rate of this reaction.

Computational platforms like the US EPA's Estimation Programs Interface (EPI) Suite™ can predict various physicochemical and ecotoxicological properties of chemicals based on their structure. thegoodscentscompany.com For this compound, these models provide estimations for properties like water solubility, vapor pressure, and potential for environmental persistence and bioaccumulation.

The following table summarizes some of the predicted physicochemical properties for this compound, which are crucial inputs for predictive models of its biological activity:

PropertyPredicted ValueSignificance for Biological Activity Prediction
Molecular Weight226.36 g/mol Influences transport and distribution in biological systems.
LogP (o/w)5.56 - 5.77High lipophilicity suggests potential for bioaccumulation and membrane interaction.
Water Solubility0.5682 - 0.94374 mg/LLow water solubility affects its environmental fate and bioavailability.
Vapor Pressure0.001850 - 0.0041 mm/Hg @ 25°CLow volatility influences its persistence in the environment and potential for inhalation exposure.
Boiling Point285.97 - 309.00 °CIndicates low volatility.

The table below outlines the key structural features of this compound and their likely influence on its predicted biological activity, based on general principles of ester biochemistry:

Structural FeatureComponentLikely Influence on Predicted Biological Activity
Ester Linkage -COO-Primary site for metabolic hydrolysis by esterases, leading to the formation of (E)-2-hexen-1-ol and octanoic acid. The rate of hydrolysis is a key determinant of its biological half-life and the nature of its metabolites.
Unsaturated Alcohol Moiety (E)-2-hexen-1-olThe double bond introduces a site for potential oxidative metabolism. The six-carbon chain length and the presence of the double bond are key features for its characteristic "green" aroma and interaction with olfactory receptors.
Saturated Carboxylic Acid Moiety Octanoic AcidThe eight-carbon saturated chain contributes significantly to the molecule's lipophilicity. Octanoic acid is a medium-chain fatty acid and can be metabolized through beta-oxidation.

Applications and Future Research Directions in Chemical Ecology and Agricultural Sciences

Development of Environmentally Sound Pest Management Strategies Based on Semiochemicals

The development of environmentally sound pest management strategies is a critical endeavor in modern agriculture, driven by the need to reduce reliance on conventional insecticides. medwinpublishers.com Semiochemicals, including compounds like (E)-2-hexen-1-yl octanoate (B1194180), offer a promising alternative by manipulating insect behavior to protect crops. plantprotection.pl These naturally derived substances are often species-specific and effective at low concentrations, minimizing harm to non-target organisms and the environment. medwinpublishers.complantprotection.pl

Several semiochemical-based tactics are employed in integrated pest management (IPM) programs: plantprotection.plplantprotection.pl

Monitoring: Pheromone or kairomone-baited traps are widely used to detect the presence and estimate the population density of insect pests. medwinpublishers.complantprotection.pl This information is crucial for making informed decisions about the timing and necessity of control measures, helping to prevent economic losses. medwinpublishers.comslideshare.net

Mass Trapping: This strategy aims to capture a significant portion of a pest population, thereby reducing their numbers and subsequent damage to crops. medwinpublishers.complantprotection.pl It is particularly effective for controlling low-density pest populations. plantprotection.pl

Mating Disruption: By permeating an area with synthetic sex pheromones, the ability of male insects to locate females is severely hampered. sagrainmag.co.za This disruption of mating leads to a decline in the pest population over time. sagrainmag.co.za

Attract-and-Kill: This method uses an attractant, such as a pheromone or kairomone, to lure pests to a source that contains a killing agent, like an insecticide. sagrainmag.co.zafrontiersin.org This targeted approach significantly reduces the amount of insecticide needed compared to broad-spectrum applications. sagrainmag.co.za

Push-Pull Strategy: This sophisticated strategy involves using repellents ('push') to drive pests away from the main crop while simultaneously using attractants ('pull') to lure them towards a trap crop or device. medwinpublishers.com

The efficacy of these strategies relies on a deep understanding of the chemical ecology of the target pest. Semiochemicals are broadly classified based on the nature of the interaction they mediate:

Semiochemical TypeDescriptionBenefit to Emitter/Receiver
Pheromones Mediate intraspecific interactions (between individuals of the same species). plantprotection.plumn.eduVaries (e.g., mutual for sex pheromones)
Allelochemicals Mediate interspecific interactions (between individuals of different species). plantprotection.plumn.eduVaries
AllomonesBenefit the emitter but not the receiver. umn.edusuterra.comEmitter (+) / Receiver (-)
KairomonesBenefit the receiver but not the emitter. umn.eduwikipedia.orgEmitter (-) / Receiver (+)
SynomonesBenefit both the emitter and the receiver. umn.edusuterra.comEmitter (+) / Receiver (+)

For instance, a plant emitting a volatile that attracts a predatory insect to prey on an herbivore is an example of a synomone. eolss.net Conversely, if that same volatile is used by the herbivore to locate the plant, it acts as a kairomone. eolss.net (E)-2-hexen-1-yl octanoate, as a floral volatile, could potentially function as a kairomone for herbivores or a synomone by attracting pollinators. Its role as a semiochemical would be context-dependent, highlighting the complexity of chemical communication in ecosystems.

Advancements in Chemical Communication Research in Diverse Biological Systems

The field of chemical communication is rapidly advancing, driven by technological progress that allows for the identification and characterization of semiochemicals with unprecedented precision. nih.gov The study of how organisms, from microbes to mammals, use chemical signals to interact with their environment is revealing intricate networks of communication. proteopedia.org

Historically, the identification of a semiochemical was a monumental task. For example, the characterization of bombykol, the first chemically identified pheromone, required the extraction from half a million female silkworm moths. nih.gov Today, techniques like gas chromatography coupled with electroantennography (GC-EAD), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have revolutionized the field, enabling the identification of compounds from minute biological samples. nih.govresearchgate.net

Key areas of advancement in chemical communication research include:

Identification of Novel Semiochemicals: Researchers are continuously discovering new compounds that mediate critical ecological interactions. This includes identifying the specific chemical blends and ratios that elicit precise behavioral responses. nih.gov

Understanding Biosynthesis and Reception: Significant progress is being made in elucidating the biochemical pathways that organisms use to produce semiochemicals. nih.gov Concurrently, studies on the olfactory system are identifying the specific receptors and neural pathways involved in detecting and processing these chemical signals. proteopedia.orgnih.gov Soluble proteins like odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) play a crucial role in transporting hydrophobic odorants through the aqueous sensillum lymph to the olfactory receptors. nih.govfrontiersin.orgnih.gov

Ecological Significance: Research is expanding beyond simple one-on-one interactions to understand how chemical communication shapes entire communities and ecosystems. researchgate.net This includes investigating the role of semiochemicals in multitrophic interactions, such as a plant releasing volatiles that attract natural enemies of the herbivores feeding on it. researchgate.net

The study of this compound and other floral esters contributes to this growing body of knowledge by providing insights into plant-insect interactions, which are fundamental to pollination and herbivory.

Integration with Multi-Omics Technologies (e.g., Transcriptomics, Proteomics) for Holistic Understanding

The advent of "omics" technologies is providing a systems-level understanding of chemical communication. nih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can connect the genetic blueprint of an organism to its chemical phenotype and ecological interactions. mdpi.comfrontiersin.org

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or organism, providing a snapshot of gene expression. mdpi.com In chemical ecology, transcriptome analysis of insect antennae and pheromone glands has been instrumental in identifying genes that encode for olfactory receptors, odorant-binding proteins, and enzymes involved in pheromone biosynthesis. researchgate.netnih.govnih.gov For example, by comparing the transcriptomes of different tissues, researchers can pinpoint genes that are highly expressed in pheromone glands and are therefore likely involved in producing specific semiochemicals. nih.gov

Proteomics: This is the large-scale study of proteins, their structures, and their functions. nih.gov In the context of chemical communication, proteomics can identify the proteins that are actively involved in the production, release, and reception of semiochemicals. frontiersin.org This includes enzymes in biosynthetic pathways and receptor proteins in the olfactory system.

Metabolomics: This field focuses on the comprehensive analysis of all metabolites within a biological system. By analyzing the metabolome, researchers can identify the semiochemicals produced by an organism and how their production changes in response to different stimuli, such as herbivore attack.

The integration of these multi-omics approaches allows for a more holistic view of chemical communication. mdpi.comnih.gov For instance, a transcriptomic study might identify a gene believed to be involved in the biosynthesis of a compound like this compound. Proteomics could then confirm the presence and activity of the corresponding enzyme, while metabolomics would verify the production of the final compound. This integrated approach provides a powerful framework for understanding the molecular basis of chemical communication and for discovering new semiochemicals and their functions. researchgate.net

Challenges in Research and Development of Semiochemical-Based Technologies

Despite the significant potential of semiochemicals in agriculture and other fields, there are several challenges that need to be addressed in their research and development: medwinpublishers.com

Identification and Synthesis: While analytical techniques have advanced, the identification of the precise chemical components and their correct ratios in a semiochemical blend can still be a complex and time-consuming process. researchgate.netresearchgate.net The subsequent synthesis of these compounds for commercial use can also be challenging and costly. researchgate.net

Delivery Systems: The volatile nature of many semiochemicals presents a challenge for their effective application in the field. agropages.combattelle.org Developing controlled-release formulations that maintain an effective concentration of the semiochemical over a prolonged period is crucial for the success of strategies like mating disruption. researchgate.net

Regulatory Hurdles: The registration of new pest control products, including those based on semiochemicals, can be a lengthy and expensive process. agropages.combattelle.org Regulatory frameworks designed for conventional pesticides may not be well-suited for semiochemicals, creating barriers to their commercialization. agropages.com

Cost-Effectiveness: For semiochemical-based technologies to be widely adopted, they must be economically competitive with conventional pest control methods. usda.gov The cost of synthesis, formulation, and application can be a significant barrier for farmers.

Environmental Factors: The efficacy of semiochemicals can be influenced by environmental conditions such as temperature, wind, and UV radiation, which can affect their stability and dispersal.

Limited Awareness and Training: There can be a lack of awareness and understanding among farmers about how to use semiochemical-based products effectively. battelle.org Proper training is essential to ensure their correct application and to maximize their benefits.

Overcoming these challenges will require interdisciplinary collaboration between chemists, biologists, engineers, and agricultural scientists. Continued research and innovation in these areas are essential to unlock the full potential of semiochemicals like this compound for the development of sustainable and environmentally friendly technologies.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing (E)-2-hexen-1-yl octanoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of (E)-2-hexen-1-ol with octanoyl chloride under acidic catalysis. Characterization relies on gas chromatography–mass spectrometry (GC-MS) with derivatization to enhance volatility and specificity. For instance, transesterification with isobutanol improves sensitivity by reducing analyte loss during preparation and increasing higher m/z fragment abundance . Nuclear magnetic resonance (NMR) spectroscopy further confirms structural integrity, with specific attention to the (E)-configuration via coupling constants in 1H^1 \text{H}-NMR.

Q. What standardized GC-MS protocols are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Derivatization using isobutanol and acetyl chloride is critical for plasma or tissue samples. Optimized protocols involve:

Direct derivatization in plasma to minimize contamination .

Liquid-liquid extraction with chloroform/methanol/NaCl (4:2:0.8 v/v) to isolate the analyte .

Monitoring specific ions (e.g., m/z 127.1 for octanoate isobutyl ester) in selected ion monitoring (SIM) mode to avoid baseline interferences . Sensitivity improvements of ~20-fold over methyl esterification are achievable, with a lower limit of quantification (LLOQ) of 0.43 μM .

Advanced Research Questions

Q. How can discrepancies between dietary and plasma isotopic enrichment of octanoate derivatives be resolved in tracer studies?

  • Methodological Answer : Discrepancies (e.g., −28.5% deviation in mixed-nutrient studies) arise from endogenous lipogenesis. To address this:

Use 13C^{13} \text{C}-labeled tracers and GC-MS with isobutyl derivatization to distinguish dietary vs. de novo octanoate .

Control for carbohydrate intake, which fuels lipogenesis via acetyl-CoA carboxylase .

Validate enrichment against dietary baselines in fasted states to isolate exogenous contributions.

Q. What computational tools are effective for modeling octanoate metabolism in microbial systems like Pseudomonas putida?

  • Methodological Answer : Flux balance analysis (FBA) with condition-specific constraints (e.g., octanoate uptake rate, growth rate) accurately predicts metabolic fluxes. Models like iJN1411 incorporate polyhydroxyalkanoate (PHA) cycle dynamics, enabling predictions of octanoate consumption and product yields (e.g., (R)-hydroxyalkanoates) with >90% agreement to experimental data .

Q. How does co-culture fermentation impact the biosynthesis of octanoate esters in fruit-based matrices?

  • Methodological Answer : Co-culturing Hanseniaspora uvarum and Saccharomyces cerevisiae enhances ester production via complementary enzymatic pathways. Key steps include:

Monitoring volatile compounds via HS-SPME/GC-MS, focusing on esters like isoamyl octanoate.

Clustering analysis to correlate microbial activity with aroma profiles .

Adjusting nitrogen levels to balance ethyl octanoate synthesis, as excess assimilable nitrogen can lead to model-prediction errors (NRMSE = 0.212) .

Q. What experimental designs mitigate inaccuracies in modeling ethyl octanoate kinetics during wine fermentation?

  • Methodological Answer : Address model deviations (e.g., 145% overestimation) by:

Incorporating nitrogen-dependent kinetic parameters for acyltransferase activity .

Validating time-course data against GC-MS measurements at multiple fermentation stages.

Using sensitivity analysis to identify rate-limiting steps (e.g., ethanol availability for esterification).

Q. How can solid-phase microextraction (SBSE) improve quantification of this compound in complex aroma profiles?

  • Methodological Answer : SBSE paired with GC-olfactometry (GC-O) and novel data analysis software (e.g., ODI) enables:

High-sensitivity detection (FD factor = 201 for key aroma compounds) .

Automated generation of aroma dilution reports without external processing.

Resolution of co-eluting peaks in matrices like bourbon or fermented beverages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.